TPU-0037A

Descripción

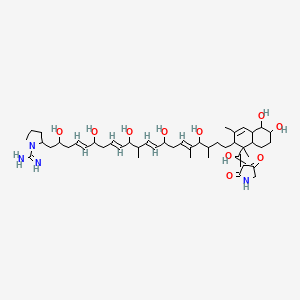

2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces platensis with data available.

Propiedades

Fórmula molecular |

C46H72N4O10 |

|---|---|

Peso molecular |

841.1 g/mol |

Nombre IUPAC |

2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40? |

Clave InChI |

UXOJELXNKQYYOV-HGMMWVQVSA-N |

SMILES isomérico |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)C(=C4C(=O)CNC4=O)O |

SMILES canónico |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of TPU-0037A?

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the antibiotic compound TPU-0037A. The information is intended for researchers, scientists, and professionals involved in drug development and microbiology. It is important to note that this compound is a distinct chemical entity and is not related to thermoplastic polyurethane (TPU), a type of polymer.

Chemical Structure and Properties

This compound is an antibiotic that belongs to the lydicamycin (B608755) family of natural products.[1][2][3] It is a congener of lydicamycin, meaning it shares a similar chemical structure.[1][2][3] The compound is produced by the bacterium Streptomyces platensis TP-A0598.

| Identifier | Value |

| Chemical Name | 30-Demethyl-lydicamycin |

| CAS Number | 485815-59-6[4] |

| Molecular Formula | C₄₆H₇₂N₄O₁₀[4] |

| Molecular Weight | 841.08 g/mol [5] |

| SMILES | O=C(C1=C(CNC1=O)O)C2(C3C(C(C(O)CC3)O)C=C(C)C2CCC(C)C(O)/C(C)=C/CC(O)/C=C/C(C)C(O)/C=C/CC(O)/C=C/CC(O)CC4N(CCC4)C(N)=N)C |

| InChI | InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-58H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+ |

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1][2][3][6] Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[4] Its activity against Gram-negative bacteria is limited.[2][3][6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5[1][2][3][6] |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5[1][2][3][6] |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5[1][2][3][6] |

| Escherichia coli | Gram-negative | >50[1][2][3][6] |

| Proteus mirabilis | Gram-negative | >50[1][2][3][6] |

| Proteus vulgaris | Gram-negative | >50[1][2][3][6] |

| Pseudomonas aeruginosa | Gram-negative | >50[1][2][3][6] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to assess the potency of an antimicrobial agent. A standard method for this is the broth microdilution assay.

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on established methods.

1. Preparation of Materials:

- Test organism cultured on a fresh (18-24 hour) agar (B569324) plate.

- Cation-adjusted Mueller-Hinton Broth (CAMHB).

- This compound stock solution of known concentration.

- Sterile 96-well microtiter plates.

- Sterile saline or phosphate-buffered saline (PBS).

- 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

- Select 3-5 isolated colonies of the test organism from the agar plate.

- Suspend the colonies in sterile saline or PBS.

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

- Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

- Typically, add 100 µL of CAMHB to wells 2 through 12.

- Add 200 µL of the highest concentration of this compound to well 1.

- Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.

- Discard 100 µL from well 10.

- Well 11 serves as the growth control (no antimicrobial agent).

- Well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

- Add 100 µL of the final bacterial inoculum to wells 1 through 11.

- Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

- After incubation, visually inspect the plate for bacterial growth (turbidity).

- The MIC is the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a member of the lydicamycin family, it is classified as a non-ribosomal peptide synthetase–polyketide synthase (NRPS-PKS) hybrid.[7] Antibiotics of this class often target fundamental cellular processes in bacteria.

Recent research on lydicamycin has also suggested a role in the inhibition of auxin transport in plants through the activation of flavonoid biosynthesis, demonstrating its potential for diverse biological activities.[8][9] In actinobacterial interactions, lydicamycins have been observed to induce morphological differentiation.[7]

Visualizations

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Proposed mechanism of action for this compound as an NRPS-PKS hybrid antibiotic.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. protocols.io [protocols.io]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

TPU-0037A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of TPU-0037A, a novel antibiotic. The information is curated for professionals in drug development and research, presenting key data in a structured and accessible format.

Chemical and Physical Properties

This compound is a complex macrolide antibiotic. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 485815-59-6 | [1][2] |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [1] |

| Molecular Weight | 841.1 g/mol | [1][3] |

Biological Activity: Antibacterial Spectrum

This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[4] It is a congener of lydicamycin.[1][4] Notably, it shows limited to no activity against Gram-negative bacteria.[1][4] The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | (including MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 | |

| Micrococcus luteus | 1.56 - 12.5 | |

| Escherichia coli | >50 | |

| Proteus mirabilis | >50 | |

| Proteus vulgaris | >50 | |

| Pseudomonas aeruginosa | >50 |

Data sourced from product information citing Furumai, T., et al. (2002).[4][5]

Experimental Protocols

The following section outlines the generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a standard procedure for assessing the potency of an antibiotic.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using a broth microdilution method.[6][7]

a) Preparation of Reagents and Media:

-

This compound Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration.

-

Bacterial Culture: The test organisms are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.[7]

-

Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

b) Assay Procedure:

-

Serial Dilution: The this compound stock solution is serially diluted in the broth medium across the wells of the microtiter plate to obtain a range of decreasing concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[6]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Origin and Discovery of the Antibiotic TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin, discovery, and characterization of the antibiotic TPU-0037A. It details the producing microorganism, fermentation and isolation protocols, structural elucidation, and biological activity. This document is intended to serve as a valuable resource for researchers in the fields of natural product discovery, antibiotic development, and microbiology.

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. This has spurred research into novel antimicrobial compounds from diverse natural sources. One such promising discovery is this compound, a polyketide antibiotic with potent activity against Gram-positive bacteria, including MRSA. This compound is a congener of lydicamycin (B608755), first reported in 2002. This guide synthesizes the available scientific literature to provide a detailed account of its discovery and initial characterization.

Origin and Discovery

Producing Microorganism

This compound is a natural product synthesized by the actinomycete strain TP-A0598 . This strain was isolated from a seawater sample collected in Toyama Bay, Japan. Based on its taxonomic characteristics, the producing organism was identified as Streptomyces platensis . The strain is available from the NBRC Culture Collection in Japan under the accession number NBRC 110027.

Fermentation

While the precise media composition and fermentation parameters for the production of this compound by Streptomyces platensis TP-A0598 are not fully detailed in the public domain, a general approach for the fermentation of Streptomyces species to produce secondary metabolites can be described.

General Fermentation Protocol for Streptomyces sp.:

-

Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 medium) with spores or mycelial fragments of S. platensis TP-A0598. The culture is incubated for several days to achieve sufficient biomass.

-

Production Culture: The seed culture is then used to inoculate a larger volume of a production medium. Production media for Streptomyces are often complex and contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

-

Incubation: The production culture is incubated for an extended period (typically several days to weeks) under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired antibiotic.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth of S. platensis TP-A0598 involves a multi-step chromatographic process.

Experimental Workflow for Isolation and Purification:

Caption: Isolation and purification workflow for this compound.

Detailed Experimental Protocol:

-

Adsorption Chromatography: The culture filtrate is first passed through a column packed with Diaion HP-20 resin. This non-polar adsorbent captures the relatively non-polar antibiotic from the aqueous broth.

-

Elution: The resin is then washed, and the adsorbed compounds, including this compound, are eluted with an organic solvent such as methanol.

-

ODS Column Chromatography: The crude extract obtained after elution is further fractionated using Octadecyl-silylated (ODS) silica (B1680970) gel column chromatography. This reverse-phase chromatography separates compounds based on their hydrophobicity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are subjected to a final purification step using preparative HPLC to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Chemical Formula: C₄₆H₇₂N₄O₁₀

-

Molecular Weight: 841.0 g/mol

-

CAS Number: 485815-59-6

This compound was identified as 30-demethyllydicamycin. It is one of four congeners (TPU-0037-A, B, C, and D) isolated from S. platensis TP-A0598.

Biological Activity

Antibacterial Spectrum

This compound exhibits selective and potent activity against Gram-positive bacteria, including clinically significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). It is largely inactive against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus Smith | Positive | 1.56 |

| Staphylococcus aureus 209P | Positive | 3.13 |

| Staphylococcus aureus 555 (MRSA) | Positive | 3.13 |

| Staphylococcus aureus 563 (MRSA) | Positive | 1.56 |

| Bacillus subtilis PCI 219 | Positive | 1.56 |

| Micrococcus luteus PCI 1001 | Positive | 12.5 |

| Escherichia coli NIHJ | Negative | >50 |

| Pseudomonas aeruginosa B-25 | Negative | >50 |

Data sourced from multiple consistent reports.

Antimicrobial Susceptibility Testing Protocol

The Minimum Inhibitory Concentration (MIC) values are typically determined using a broth microdilution method according to standard protocols such as those established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

General Broth Microdilution Protocol:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The test bacteria are cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, clues can be drawn from studies on its parent compound, lydicamycin, and other structurally related anti-MRSA agents.

Lydicamycins have been shown to induce morphological differentiation in other actinobacteria, suggesting a role in cell wall interactions or signaling pathways that control cell development. More recently, other novel anti-MRSA compounds have been found to target enzymes involved in fatty acid synthesis, such as FabI, and to inhibit biofilm formation. It is plausible that this compound shares a similar mechanism of action, potentially by disrupting the bacterial cell membrane or inhibiting essential biosynthetic pathways.

Biosynthetic Pathway

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKS). The draft genome sequence of Streptomyces platensis TP-A0598 has been reported, and analysis of the genome has likely identified the gene cluster responsible for the biosynthesis of lydicamycin and its congeners.

Plausible Biosynthetic Pathway for a Polyketide:

Caption: A generalized biosynthetic pathway for a polyketide natural product like this compound.

Conclusion

This compound represents a promising antibiotic lead compound with potent activity against challenging Gram-positive pathogens. Its discovery from a marine-derived Streptomyces species highlights the vast potential of marine environments as a source of novel bioactive molecules. Further research is warranted to fully elucidate its mechanism of action, which could pave the way for the development of new therapeutic agents to combat antibiotic resistance. This technical guide provides a foundational repository of the key scientific data available on this compound to aid in these future research endeavors.

The Symbiotic Relationship of TPU-0037A and Lydicamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

This technical guide provides an in-depth exploration of the polyketide antibiotic TPU-0037A and its intrinsic relationship with the parent compound, lydicamycin (B608755). Produced by the marine actinomycete Streptomyces lydicamycinicus sp. nov. TP-A0598, these compounds exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details their discovery, the producing organism, comparative chemical structures, and biosynthetic pathway. Furthermore, it presents a comprehensive summary of their biological activity, supported by quantitative data, and outlines detailed experimental protocols for their production, isolation, characterization, and bioactivity assessment. The mode of action, centered on the inhibition of bacterial peptide deformylase (PDF), is also discussed. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Marine microorganisms, particularly actinomycetes, represent a rich and largely untapped source of structurally diverse and biologically active secondary metabolites.[1] One such discovery is the lydicamycin family of antibiotics, produced by Streptomyces lydicamycinicus sp. nov. TP-A0598, a strain isolated from deep-sea water in Toyama Bay, Japan.[2]

This guide focuses on this compound, a prominent congener of lydicamycin, also known as 30-demethyl-lydicamycin.[2][3] Both compounds are hybrid polyketide-nonribosomal peptides characterized by a unique molecular architecture that includes two nitrogen-containing five-membered rings.[1][4] Their potent activity against MRSA makes them compelling candidates for further investigation and development.[2] This document aims to consolidate the current scientific knowledge on this compound and its relationship to lydicamycin, providing a technical foundation for future research endeavors.

The Producing Organism: Streptomyces lydicamycinicus sp. nov. TP-A0598

The bacterium responsible for the production of this compound and lydicamycin was initially identified as Streptomyces platensis TP-A0598.[2] More recent taxonomic studies, including polyphasic and whole genome analysis, have led to its reclassification as a novel species, Streptomyces lydicamycinicus sp. nov.[5]

Table 1: Taxonomic Features of Streptomyces lydicamycinicus sp. nov. TP-A0598

| Feature | Description |

| Isolation Source | Deep sea water (321 meters depth), Namerikawa, Toyama, Japan.[1] |

| Morphology | Gram-positive, filamentous actinomycete.[1] |

| Growth Conditions | Grows well on various media including Bennett's, ISP 3, ISP 4, ISP 5, and Yeast starch agars.[1] |

| Colony Characteristics | Grayish olive aerial mycelia and a pale yellow reverse side on ISP 3 agar (B569324).[1] |

| Key Chemotaxonomic Markers | Peptidoglycan contains ll-diaminopimelic acid, glutamic acid, glycine, and alanine. Predominant menaquinones are MK-9(H6) and MK-9(H8). Major cellular fatty acids are C16:0, iso-C15:0, iso-C16:0, and anteiso-C15:0.[5] |

| Genomic Features | Genome size of approximately 8.32 Mbp with a G+C content of 71.0%.[1] |

Chemical Structure and Relationship

This compound is a direct structural analogue of lydicamycin. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has revealed that this compound is 30-demethyl-lydicamycin.[2][3] This single methyl group difference is a result of the biosynthetic machinery of the producing organism.

Table 2: Physicochemical Properties of this compound and Lydicamycin

| Property | This compound | Lydicamycin |

| Molecular Formula | C46H72N4O10[2][6] | C47H74N4O10 |

| Molecular Weight | 841.08 g/mol [7] | 855.1 g/mol |

| Structural Difference | Lacks a methyl group at the C-30 position.[2] | Contains a methyl group at the C-30 position. |

| Solubility | Soluble in ethanol, methanol (B129727), DMSO, and DMF.[2][3] | - |

Biosynthesis

This compound and lydicamycin are synthesized via a complex hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[1][4] The biosynthetic gene cluster (BGC) responsible for their production has been identified in the genome of S. lydicamycinicus TP-A0598.[1] The pathway initiates with an enzymatically converted arginine, leading to the formation of the characteristic amidinopyrrolidine ring, followed by chain elongation by the PKS modules and subsequent cyclization and modification steps to yield the final products.[4] The production of this compound (30-demethyl-lydicamycin) alongside lydicamycin suggests a degree of flexibility or a branching point within the biosynthetic pathway, likely related to the methylation step at the C-30 position.

Biological Activity and Mode of Action

Both this compound and lydicamycin exhibit potent antibacterial activity primarily against Gram-positive bacteria, including clinically significant strains of MRSA.[2] They are largely inactive against Gram-negative bacteria.[7][8]

The proposed mode of action for this class of compounds is the inhibition of peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[9] PDF is responsible for removing the N-formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth and cell death. The selective toxicity of PDF inhibitors stems from the absence of this enzyme in the cytosolic protein synthesis pathway of eukaryotes.[9]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5[7] |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5[7] |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5[7] |

| Escherichia coli | Gram-negative | >50[7] |

| Proteus mirabilis | Gram-negative | >50[7] |

| Proteus vulgaris | Gram-negative | >50[7] |

| Pseudomonas aeruginosa | Gram-negative | >50[7] |

Experimental Protocols

Fermentation for this compound Production

While the exact, optimized fermentation protocol for this compound is proprietary, a representative method for the production of secondary metabolites from Streptomyces platensis can be outlined as follows.

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of S. lydicamycinicus TP-A0598 from a fresh agar plate. The seed culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Production Medium: A production medium, often containing complex carbon and nitrogen sources to support secondary metabolite production, is prepared and sterilized. A representative medium could consist of soluble starch, soybean meal, yeast extract, and inorganic salts, with the pH adjusted to 7.0-7.2.

-

Fermentation: The production fermentor is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28-30°C for 7-10 days with controlled aeration and agitation to maintain dissolved oxygen levels.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples and analyzing them by HPLC.

Isolation and Purification of this compound

The following protocol is a representative procedure for the isolation and purification of lydicamycin congeners.[2]

-

Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial cake. The supernatant, containing the secreted antibiotics, is then passed through a column packed with Diaion HP-20 resin.

-

Initial Chromatography: After washing the resin to remove salts and polar impurities, the adsorbed compounds are eluted with methanol or acetone. The eluate is concentrated under reduced pressure to yield a crude extract.

-

ODS Column Chromatography: The crude extract is subjected to open-column chromatography on an octadecylsilanized (ODS) silica (B1680970) gel. A stepwise gradient of increasing methanol in water is typically used for elution, and fractions are collected and analyzed by TLC or HPLC.

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and subjected to final purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to identify structural motifs within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to elucidate the complete chemical structure:

-

¹H NMR: Identifies the number and types of protons and their neighboring environments.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. The relative stereochemistry can often be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: The bacterial strain to be tested is grown overnight on an agar plate. A few colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound, a close congener of lydicamycin, represents a promising class of anti-MRSA agents. Its unique chemical structure, potent biological activity, and defined biosynthetic pathway make it an excellent candidate for further research and development. Future studies should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound and its analogues would enable the generation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mode of Action Studies: While peptide deformylase is the putative target, further biochemical and genetic studies are needed to definitively confirm this mode of action and to explore potential secondary targets. The determination of IC50 values for PDF inhibition is a critical next step.

-

Biosynthetic Engineering: The elucidation of the lydicamycin biosynthetic gene cluster opens up possibilities for biosynthetic engineering to produce novel congeners with enhanced therapeutic potential.

-

In Vivo Efficacy: Preclinical studies in animal models of MRSA infection are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

- 1. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of TPU-0037A in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a potent antibiotic belonging to the lydicamycin (B608755) family of natural products. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] this compound and its congeners are produced by the marine-derived actinomycete, Streptomyces lydicamycinicus (formerly known as Streptomyces sp. TP-A0598 and initially identified as Streptomyces platensis).[1][3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations involved in its formation.

The Lydicamycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a large, hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster.[5] The complete genome sequencing of Streptomyces lydicamycinicus TP-A0598 revealed an 8 Mb draft genome that harbors eight gene clusters associated with the production of polyketides and nonribosomal peptides.[4][5] Among these, a specific PKS/NRPS gene cluster was identified and proposed to be responsible for lydicamycin and this compound biosynthesis.[5] The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the accession number BGC0001477 to the lydicamycin biosynthetic gene cluster from a Streptomyces sp., providing a valuable resource for the genetic information of this pathway.

Proposed Biosynthetic Pathway of Lydicamycin and this compound

The chemical structure of lydicamycin, the parent compound of this compound, suggests a hybrid PKS-NRPS origin. The biosynthesis is proposed to proceed through three main stages: starter unit synthesis, polyketide chain elongation and modification, and finally, cyclization and release. The structural diversity of the TPU-0037 congeners arises from variations in the post-PKS modification steps.

Precursor Molecules

The assembly of the lydicamycin backbone is proposed to utilize the following precursor molecules:

-

An arginine-derived starter unit: This is hypothesized to initiate the biosynthetic assembly line.

-

Malonyl-CoA and methylmalonyl-CoA extender units: These are incorporated by the PKS modules to build the polyketide chain.

-

An amino acid: A nonribosomal peptide synthetase (NRPS) module incorporates an amino acid, leading to the formation of the characteristic tetramic acid moiety.

Key Enzymatic Steps

The biosynthetic pathway involves a series of enzymatic reactions catalyzed by the multi-modular PKS and NRPS enzymes, as well as tailoring enzymes encoded within the gene cluster. These steps include:

-

Initiation: The biosynthesis is initiated with a unique starter unit, likely derived from arginine.

-

Polyketide Chain Elongation: A series of PKS modules sequentially add malonyl-CoA and methylmalonyl-CoA units, extending the polyketide chain. Each module contains specific domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the growing chain.

-

NRPS-mediated Amino Acid Incorporation: An NRPS module activates and incorporates an amino acid, which is then condensed with the polyketide chain.

-

Cyclization and Tetramic Acid Formation: The hybrid polyketide-peptide intermediate undergoes cyclization to form the characteristic tetramic acid ring.

-

Further Cyclizations and Modifications: Additional enzymatic reactions, including intramolecular cyclizations and hydroxylations, lead to the formation of the complex ring system of lydicamycin.

-

Generation of TPU-0037 Congeners: The structural variations observed in this compound, B, C, and D are the result of differential tailoring reactions, such as demethylation and dehydration, on the lydicamycin scaffold.[1][2] For instance, this compound is 30-demethyllydicamycin.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic identified as a congener of lydicamycin (B608755), produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598.[1] This document provides a comprehensive overview of the physicochemical properties of this compound, including its chemical characteristics, biological activity, and the experimental methodologies used for its characterization. Additionally, a proposed signaling pathway for its mechanism of action, based on its close structural relationship to lydicamycin, is presented.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for understanding its behavior in biological systems and for its potential development as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [1] |

| Molecular Weight | 841.08 g/mol | [1] |

| CAS Number | 485815-59-6 | |

| Appearance | Colorless Film | |

| Purity | >95% (by HPLC) | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | |

| Origin | Bacterium / Streptomyces sp. |

Biological Activity

This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Notably, it shows no significant activity against Gram-negative bacteria.

| Organism | MIC (μg/mL) |

| Staphylococcus aureus FDA 209P | 1.56 |

| Staphylococcus aureus Smith | 1.56 |

| Staphylococcus aureus 55-2 (MRSA) | 3.13 |

| Staphylococcus aureus 56-1 (MRSA) | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 12.5 |

| Escherichia coli NIHJ | >50 |

| Pseudomonas aeruginosa IAM 1095 | >50 |

| Proteus mirabilis ATCC 21100 | >50 |

| Proteus vulgaris ATCC 13315 | >50 |

Experimental Protocols

The following section details the methodologies employed in the characterization of this compound.

Fermentation and Isolation of this compound

Streptomyces platensis TP-A0598 was cultured in a seed medium (soluble starch 2.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, CaCO₃ 0.2%, pH 7.2) at 28°C for 2 days on a rotary shaker. The seed culture was then transferred to a production medium (glycerol 3.0%, soluble starch 2.0%, Pharmamedia 1.5%, yeast extract 0.2%, CaCO₃ 0.2%, pH 7.2) and incubated at 28°C for 5 days. The culture broth was centrifuged, and the mycelial cake was extracted with acetone. The extract was concentrated and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated to an oily residue, which was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and finally, preparative HPLC to yield pure this compound.

Determination of Physicochemical Properties

The molecular formula of this compound was determined by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). The purity of the compound was assessed by high-performance liquid chromatography (HPLC).

Antimicrobial Activity Assay

The minimum inhibitory concentrations (MICs) of this compound were determined by the twofold agar (B569324) dilution method. The test organisms were grown on appropriate agar media, and a suspension of each organism was inoculated onto agar plates containing serial dilutions of this compound. The plates were incubated at 37°C for 18 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Proposed Signaling Pathway: Lydicamycin-Induced Sporulation in Actinobacteria

While the precise signaling pathway of this compound is yet to be fully elucidated, its structural similarity to lydicamycin suggests a comparable mechanism of action. Lydicamycin has been shown to induce morphological differentiation and sporulation in other actinobacteria, a process mediated by cell envelope stress.[2]

Caption: Proposed signaling pathway of this compound/lydicamycin-induced sporulation in actinobacteria.

The proposed pathway illustrates that upon interaction with the bacterial cell wall, this compound or lydicamycin induces a cell envelope stress response.[2] This stress, in turn, activates specific sigma factors, such as σE and σU, which are key regulators of the cellular response to envelope damage.[2] The activation of these sigma factors initiates a transcriptional cascade, leading to the upregulation of genes essential for morphological differentiation, including the bld, whi, and ssg gene families. This genetic reprogramming ultimately results in the formation of aerial hyphae and the onset of sporulation.

Conclusion

This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including MRSA. Its physicochemical properties have been well-characterized, providing a solid foundation for further preclinical development. The proposed mechanism of action, based on the induction of cell envelope stress and subsequent sporulation, offers a unique avenue for antimicrobial intervention. Further research into the specific molecular targets and the detailed signaling cascade will be crucial for optimizing the therapeutic potential of this novel compound.

References

In-Depth Technical Guide: The Antibacterial Spectrum of TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for TPU-0037A, a novel congener of lydicamycin. The document synthesizes available data on its efficacy, outlines the experimental methodologies for its assessment, and visually represents the current understanding of its biological interactions.

Executive Summary

This compound is an antibiotic isolated from Streptomyces platensis TP-A0598. It demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Conversely, it exhibits no significant activity against Gram-negative bacteria. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis. This guide presents the quantitative data on its antibacterial spectrum, details the experimental protocols for determining its activity, and illustrates its mechanism and experimental workflow.

Quantitative Antibacterial Spectrum of this compound

The antibacterial activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus Smith | Gram-positive | 1.56 |

| Staphylococcus aureus 209P | Gram-positive | 1.56 |

| Staphylococcus aureus 56 (MRSA) | Gram-positive | 3.13 |

| Staphylococcus aureus 66 (MRSA) | Gram-positive | 3.13 |

| Bacillus subtilis PCI 219 | Gram-positive | 1.56 |

| Micrococcus luteus PCI 1001 | Gram-positive | 12.5 |

| Escherichia coli NIHJ | Gram-negative | > 50 |

| Proteus mirabilis | Gram-negative | > 50 |

| Proteus vulgaris | Gram-negative | > 50 |

| Pseudomonas aeruginosa | Gram-negative | > 50 |

Data Interpretation: The low MIC values against Gram-positive bacteria, particularly MRSA strains, indicate high efficacy. The significantly higher MIC values for Gram-negative bacteria suggest intrinsic resistance to this compound.

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentrations (MICs) of this compound.

MIC Determination by Broth Microdilution Method

The MIC values presented in this guide were determined using a standard broth microdilution method, a common laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of Gram-positive and Gram-negative bacteria.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured in MHB overnight at 37°C.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

-

Positive control wells (containing bacteria and MHB without this compound) and negative control wells (containing MHB and this compound without bacteria) are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Visualizations: Mechanism and Workflow

Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound is believed to exert its antibacterial effect by targeting and inhibiting bacterial cell wall synthesis. This process is critical for bacterial viability, particularly in Gram-positive bacteria which possess a thick peptidoglycan layer. Disruption of this synthesis leads to cell lysis and death.

Caption: Proposed mechanism of this compound action.

Experimental Workflow: Antibacterial Spectrum Determination

The process of determining the antibacterial spectrum of this compound follows a systematic and standardized workflow to ensure reproducibility and accuracy of the results.

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates a promising antibacterial profile with potent and selective activity against Gram-positive bacteria, including drug-resistant MRSA. Its mechanism of action, targeting the bacterial cell wall, is a well-validated strategy for antibiotic development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further studies are warranted to elucidate the precise molecular targets within the cell wall synthesis pathway and to explore its efficacy in in vivo models.

The Efficacy of TPU-0037A Against Vancomycin-Resistant Strains: An In-Depth Review of Available Data

A comprehensive review of publicly available scientific literature and data reveals no direct evidence to support the efficacy of the antibiotic compound TPU-0037A against vancomycin-resistant bacterial strains, such as vancomycin-resistant Enterococcus (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). While this compound has demonstrated activity against other clinically significant Gram-positive pathogens, its specific action against vancomycin-resistant isolates remains uncharacterized in published research.

This technical guide summarizes the known antimicrobial profile of this compound and clarifies the current knowledge gap regarding its activity against vancomycin-resistant organisms. This information is intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is an antibiotic identified as a congener of lydicamycin. It is a secondary metabolite produced by the bacterium Streptomyces platensis. Structurally, it belongs to the polycyclic tetramate macrolactam class of natural products.

Known Antimicrobial Activity of this compound

Current data, primarily from commercial suppliers and a key scientific publication, consistently report the activity of this compound against a range of Gram-positive bacteria.

In Vitro Susceptibility Data

The primary reported activity of this compound is against methicillin-resistant Staphylococcus aureus (MRSA) and other susceptible Gram-positive organisms. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.

| Bacterial Species | Strain Information | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 | [1][2][3] |

| Bacillus subtilis | Not specified | 1.56 - 12.5 | [1][2][3] |

| Micrococcus luteus | Not specified | 1.56 - 12.5 | [1][2][3] |

| Escherichia coli | Not specified | >50 | [1][2][3] |

| Proteus mirabilis | Not specified | >50 | [1][2][3] |

| Proteus vulgaris | Not specified | >50 | [1][2][3] |

| Pseudomonas aeruginosa | Not specified | >50 | [1][2][3] |

Table 1: Summary of Reported Minimum Inhibitory Concentrations (MICs) for this compound.

As indicated in Table 1, this compound demonstrates a clear spectrum of activity against Gram-positive bacteria while being inactive against the tested Gram-negative bacteria.

Activity Against Vancomycin-Resistant Strains: A Data Deficit

Despite extensive searches of scientific databases and commercial product literature, no studies were identified that specifically evaluated the in vitro or in vivo efficacy of this compound against vancomycin-resistant strains of any bacteria. The original research paper describing this compound and its congeners focuses on their anti-MRSA activity and does not provide data on their effects on vancomycin-resistant isolates.

This absence of data means that key quantitative metrics, such as the MIC of this compound against VRE and VRSA, are unknown. Consequently, no experimental protocols or signaling pathway diagrams related to its mechanism of action against these specific resistant strains can be provided.

Broader Context and Future Directions

While information on this compound is lacking, it is noteworthy that research into other metabolites from related actinomycetes has shown promise. For instance, one study identified a different compound, cyclo(L-phenylalanyl-L-prolyl), from an actinomycete strain related to S. platensis that exhibited antagonistic activity against VRE. This suggests that while the producing organisms may harbor the potential for anti-VRE compounds, this activity has not been attributed to this compound in the existing literature.

The logical workflow for assessing a novel antibiotic's potential against resistant strains is outlined in the diagram below. Currently, for this compound and vancomycin-resistant strains, the process has not advanced beyond the initial stages of identifying the compound's general spectrum of activity.

Figure 1. Hypothetical workflow for evaluating a new antibiotic against resistant strains. For this compound, publicly available data does not extend beyond the initial screening against non-vancomycin-resistant bacteria.

Conclusion

For researchers, scientists, and drug development professionals investigating novel antibiotics, this compound presents a profile of activity against MRSA and other Gram-positive bacteria. However, a critical knowledge gap exists regarding its efficacy against vancomycin-resistant strains. The absence of any published data on this topic makes it impossible to provide an in-depth technical guide on its effectiveness in this context. Future research would be necessary to determine if this compound or its parent compound, lydicamycin, have any potential for treating infections caused by VRE or VRSA. Until such studies are conducted and published, no claims can be made about its utility against these challenging pathogens.

References

- 1. Activities of LY333328 and Vancomycin Administered Alone or in Combination with Gentamicin against Three Strains of Vancomycin-Intermediate Staphylococcus aureus in an In Vitro Pharmacodynamic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polycyclic Tetramate Macrolactams—A Group of Natural Bioactive Metallophores - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: An Examination of the Potential Neuritogenic Activity of TPU-0037A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature and databases do not contain information regarding any neuritogenic activity of the compound TPU-0037A. The primary characterization of this compound is that of an antibiotic. This document, therefore, serves as a hypothetical guide, outlining the methodologies and data presentation that would be necessary to investigate such potential activity. The experimental protocols, data, and signaling pathways described herein are representative of neuritogenesis research and are not based on actual studies of this compound.

Introduction to this compound

This compound is identified as a congener of lydicamycin (B608755) and is classified as an antibiotic.[1] Its known biological activity is the inhibition of growth in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and M. luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56-12.5 μg/mL.[1] It has not been shown to be effective against Gram-negative bacteria such as E. coli and P. aeruginosa (MICs >50 μg/mL).[1] The CAS number for this compound is 485815-59-6.

Hypothetical Neuritogenic Activity and Data Summary

Should this compound possess neuritogenic properties, its efficacy would be quantified through a series of in vitro assays. The following tables represent a template for the presentation of such hypothetical data.

Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC-12 Cells

| Concentration (µM) | Mean Neurite Length (µm) | Percentage of Differentiated Cells (%) | Cell Viability (%) |

| 0 (Vehicle Control) | 15.2 ± 2.1 | 10.5 ± 1.5 | 98.2 ± 1.1 |

| 0.1 | 25.8 ± 3.5 | 30.1 ± 4.2 | 97.5 ± 1.3 |

| 1 | 45.1 ± 5.3 | 65.7 ± 6.8 | 96.9 ± 1.5 |

| 10 | 20.3 ± 2.9 | 25.3 ± 3.1 | 75.4 ± 5.6 |

| 100 | 5.1 ± 1.1 | 4.2 ± 0.9 | 20.1 ± 3.2 |

Table 2: Effect of this compound on Neuronal Marker Expression (Hypothetical Data)

| Treatment | β-III Tubulin (Tuj-1) Expression (Fold Change) | MAP2 Expression (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| Positive Control (NGF, 50 ng/mL) | 3.5 ± 0.4 | 2.8 ± 0.3 |

| This compound (1 µM) | 2.9 ± 0.3 | 2.2 ± 0.2 |

Experimental Protocols

A thorough investigation of potential neuritogenic activity would involve standardized cell-based assays.

3.1. PC-12 Cell Differentiation Assay

This protocol is a representative method for assessing neurite outgrowth.

-

Cell Culture: PC-12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded at a density of 2 x 10^4 cells/well in a 24-well plate coated with collagen type IV.

-

Treatment: After 24 hours, the culture medium is replaced with a low-serum medium (1% horse serum) containing various concentrations of this compound or a vehicle control. A positive control, such as Nerve Growth Factor (NGF) at 50 ng/mL, is run in parallel.

-

Incubation: Cells are incubated for 48-72 hours to allow for differentiation.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (Tuj-1), overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Image Acquisition and Analysis: Images are captured using a high-content imaging system. Neurite length and the number of neurite-bearing cells are quantified using image analysis software. A cell is considered differentiated if it possesses at least one neurite equal to or greater than the diameter of the cell body.

Visualization of Cellular Mechanisms

4.1. Generic Neurite Outgrowth Signaling Pathway

The following diagram illustrates a common signaling cascade initiated by neurotrophic factors, leading to neurite outgrowth. While not specific to this compound, it represents a potential mechanism of action for a neuritogenic compound.

Caption: A simplified signaling cascade for neurite outgrowth.

4.2. Experimental Workflow for Neuritogenic Compound Screening

The diagram below outlines the key steps in a typical in vitro screening process to identify and validate compounds with neuritogenic potential.

Caption: Workflow for in vitro neurite outgrowth screening.

Conclusion and Future Directions

While this compound is currently recognized for its antibiotic properties, its potential effects on the nervous system remain unexplored. The experimental framework provided in this whitepaper offers a clear and structured approach to investigate any putative neuritogenic activity. Future research would need to commence with preliminary in vitro screening, as detailed above. Should positive results be obtained, further studies into the specific molecular pathways, in vivo efficacy, and safety would be warranted. Without such foundational data, any discussion of this compound in the context of neuroscience remains speculative.

References

An In-depth Technical Guide to TPU-0037A and its Analogue BU-4514N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyketide antibiotic TPU-0037A and its structurally similar analogue, the neuritogenic compound BU-4514N. This document details their chemical structures, mechanisms of action, comparative biological activities, and the experimental protocols utilized for their characterization.

Introduction

This compound is a member of the lydicamycin (B608755) family of antibiotics, known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its analogue, BU-4514N, is a closely related compound that, in addition to antibacterial properties, exhibits significant neuritogenic activity, promoting the growth and extension of neurites.[4] This dual functionality presents an interesting scaffold for further drug development, potentially leading to novel therapeutic agents with combined antimicrobial and neuro-regenerative properties.

Chemical Structure and Properties

This compound and BU-4514N are complex polyketides produced by actinomycetes. This compound, also known as 30-Demethyl-lydicamycin, is a congener of lydicamycin.[5] While the exact structure of BU-4514N is not publicly detailed, its close structural relationship to lydicamycin and this compound is well-established.[4]

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C46H72N4O10[2][5][6] |

| Molecular Weight | 841.1 g/mol [2][6] |

| Appearance | Colorless film[5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO[5] |

| CAS Number | 485815-59-6[5] |

Mechanism of Action

Antibacterial Activity

As a congener of lydicamycin, the antibacterial mechanism of this compound is believed to be the inhibition of bacterial protein synthesis.[1] Lydicamycin and related compounds are thought to bind to the bacterial ribosome, thereby disrupting the translation process and leading to bacterial growth inhibition.[1] This mode of action is consistent with its observed activity against a range of Gram-positive bacteria.

Neuritogenic Activity

The neuritogenic activity of BU-4514N is less well-defined. However, the process of neurite outgrowth is generally mediated by complex signaling pathways within the neuron. For many neuritogenic compounds, pathways involving mitogen-activated protein kinases (MAPK) and protein kinase C (PKC) are crucial.[7] These pathways are often initiated by the activation of neurotrophin receptors, leading to a cascade of downstream signaling events that ultimately regulate cytoskeletal dynamics and gene expression necessary for neurite extension.

Comparative Biological Activity

This compound is primarily characterized by its antibacterial activity, while BU-4514N exhibits both antibacterial and neuritogenic properties.

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5[2][3] |

| Bacillus subtilis | 1.56 - 12.5[2][3] |

| Micrococcus luteus | 1.56 - 12.5[2][3] |

| Escherichia coli | >50[2][3] |

| Proteus mirabilis | >50[2][3] |

| Proteus vulgaris | >50[2][3] |

| Pseudomonas aeruginosa | >50[2][3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound and BU-4514N is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurite Outgrowth Assay

The neuritogenic activity of BU-4514N is assessed using a neurite outgrowth assay, typically with a neuronal cell line such as PC12 or SH-SY5Y.

Protocol:

-

Cell Plating: Neuronal cells are seeded in a multi-well plate coated with an appropriate substrate (e.g., collagen, laminin) and allowed to adhere.

-

Compound Treatment: The cells are treated with various concentrations of the test compound. A positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite extension.

-

Fixation and Staining: The cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: Images of the cells are captured using a high-content imaging system. The length and number of neurites per cell are quantified using image analysis software.

Conclusion

This compound and BU-4514N represent a fascinating pair of structurally related natural products with distinct yet overlapping biological activities. This compound is a potent antibacterial agent against Gram-positive pathogens, while BU-4514N possesses the additional intriguing property of promoting neurite outgrowth. The shared chemical scaffold of these molecules provides a valuable starting point for medicinal chemistry efforts aimed at developing novel therapeutics. Further research is warranted to fully elucidate the mechanism of action of BU-4514N's neuritogenic activity and to explore the potential for synthesizing analogues with optimized dual-action profiles.

References

- 1. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]

- 2. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ANTIBIOTIC TPU-0037-A | 485815-59-6 [chemicalbook.com]

- 5. toku-e.com [toku-e.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The neuritogenic and neuroprotective potential of senegenin against Aβ-induced neurotoxicity in PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Review of the Polyketide Antibiotic TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a potent polyketide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a congener of lydicamycin (B608755), it belongs to a class of complex natural products synthesized by a hybrid Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system. This document provides a comprehensive technical overview of this compound, summarizing its antimicrobial properties, exploring its potential mechanisms of action, detailing its biosynthetic origins, and outlining key experimental methodologies for its study. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction

This compound is a natural product isolated from the marine bacterium Streptomyces platensis TP-A0598.[1][2][3] It is structurally identified as 30-demethyllydicamycin, placing it within the lydicamycin family of antibiotics.[1] These compounds are characterized by a complex macrolide structure, the biosynthesis of which involves a sophisticated enzymatic assembly line. The potent and selective activity of this compound against clinically relevant Gram-positive pathogens has positioned it as a compound of interest in the ongoing search for new antimicrobial agents.

Antimicrobial Spectrum and Potency

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against MRSA is a key feature of its antimicrobial profile. In contrast, it shows little to no activity against Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound against a range of bacteria are summarized in the table below.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Positive | 1.56 - 12.5 | [4][5][6] |

| Bacillus subtilis | Positive | 1.56 - 12.5 | [4][5][6] |

| Micrococcus luteus | Positive | 1.56 - 12.5 | [4][5][6] |

| Escherichia coli | Negative | >50 | [4][5][6] |

| Proteus mirabilis | Negative | >50 | [4][5][6] |

| Proteus vulgaris | Negative | >50 | [4][5][6] |

| Pseudomonas aeruginosa | Negative | >50 | [4][5][6] |

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, based on its structural similarity to lydicamycin and studies on this class of antibiotics, two primary mechanisms have been proposed.

One suggested mechanism is the inhibition of bacterial protein synthesis . This is thought to occur through the binding of the antibiotic to the bacterial ribosome, which disrupts the process of translation and leads to the cessation of essential protein production and subsequent cell death.[4]

A second line of evidence suggests that lydicamycins, and by extension this compound, induce a cell envelope stress response in bacteria.[7] This could involve disruption of the bacterial cell wall or membrane integrity, leading to a cascade of stress responses that ultimately prove lethal to the bacterium. It is plausible that the observed cell envelope stress is a downstream consequence of the primary inhibitory action on protein synthesis. Further research is required to fully characterize the molecular target and signaling pathways affected by this compound.

Biosynthesis

This compound is a polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). Specifically, the lydicamycin family, including this compound, is assembled by a Type I PKS system , which is often found in hybrid combination with non-ribosomal peptide synthetases (NRPSs) .[8]

The biosynthesis begins with a starter unit, which is sequentially elongated by the addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of elongation and can contain various domains that dictate the chemical structure of the growing polyketide chain, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The NRPS components are responsible for incorporating amino acid-derived moieties into the final structure. The completed polyketide chain is then released from the enzyme, often undergoing cyclization and other post-PKS modifications to yield the final bioactive molecule.

Experimental Protocols

Isolation and Purification of Polyketide Antibiotics

While the specific protocol for this compound from the original literature is not fully accessible, a general workflow for the isolation and characterization of polyketide antibiotics from Streptomyces can be outlined as follows:

-

Fermentation: A pure culture of the producing strain (Streptomyces platensis TP-A0598) is inoculated into a suitable liquid medium and incubated under optimal conditions for antibiotic production.

-

Extraction: The culture broth is harvested, and the bioactive compounds are extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic steps to purify the target compound. This typically involves column chromatography using resins like HP-20 and octadecylsilane (B103800) (ODS), followed by preparative high-performance liquid chromatography (HPLC).[1]

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method.[9]

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial strains to be tested are grown to a specific optical density, and the cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.

-

MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

This compound is a promising polyketide antibiotic with selective and potent activity against Gram-positive bacteria, including MRSA. Its complex structure, a product of a Type I PKS-NRPS biosynthetic pathway, offers a unique scaffold for potential future drug development. While its precise mechanism of action requires further investigation, current evidence points towards the inhibition of protein synthesis and/or the induction of cell envelope stress. The methodologies outlined in this guide provide a framework for the continued study and evaluation of this compound and other novel polyketide antibiotics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]

- 5. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic TPU-0037A, a promising agent with significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). This document consolidates information on its commercial availability, physicochemical properties, and biological activity, offering a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery.

Commercial Availability and Suppliers

This compound is available for research purposes from several specialized chemical suppliers. It is typically supplied as a colorless film with a purity of over 95% as determined by HPLC. Researchers interested in acquiring this compound should consult the following vendors for pricing and availability:

| Supplier | Website | CAS Number |

| Santa Cruz Biotechnology | --INVALID-LINK-- | 485815-59-6 |

| MedChemExpress | --INVALID-LINK-- | 485815-59-6 |

| Cayman Chemical | --INVALID-LINK-- | 485815-59-6 |

| TOKU-E | --INVALID-LINK-- | 485815-59-6 |

| United States Biological | --INVALID-LINK-- | 485815-59-6 |

| Lancetech Limited | --INVALID-LINK-- | 485815-59-6 |

Note: this compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1]

Physicochemical Properties

This compound is a structural analogue of lydicamycin (B608755), a complex polyketide antibiotic.[1][2][3] Its key physicochemical properties are summarized in the table below:

| Property | Value |

| CAS Number | 485815-59-6 |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ |

| Molecular Weight | 841.0 g/mol |

| Appearance | Colorless film |

| Purity | >95% (by HPLC) |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

| Storage | Recommended storage at -20°C |

Biological Activity and Spectrum of Action